LDL-C Reduction Potency: Atorvastatin vs. Rosuvastatin, Simvastatin, Pravastatin (STELLAR Trial)
In the multicenter STELLAR trial (n=2268), atorvastatin demonstrated dose-dependent LDL-C reduction ranging from 37% (10 mg) to 51% (80 mg) over 6 weeks. Rosuvastatin provided greater LDL-C lowering at equivalent doses (mean difference 8.2% greater across 10–80 mg range, p<0.001), while atorvastatin was superior to simvastatin and pravastatin. Atorvastatin 10 mg reduced LDL-C by 37% compared to simvastatin 10 mg (28%) and pravastatin 10 mg (20%) [1][2]. This positions atorvastatin as an intermediate-potency option with a well-characterized dose-response profile, enabling precise titration to LDL-C targets.
| Evidence Dimension | Percent reduction in LDL-C from baseline |
|---|---|
| Target Compound Data | Atorvastatin 10 mg: 37%; 20 mg: 43%; 40 mg: 48%; 80 mg: 51% |
| Comparator Or Baseline | Rosuvastatin 10 mg: 46%; 20 mg: 52%; 40 mg: 55%; 80 mg: (not reported). Simvastatin 10 mg: 28%; 20 mg: 35%; 40 mg: 39%; 80 mg: 46%. Pravastatin 10 mg: 20%; 20 mg: 24%; 40 mg: 30% |
| Quantified Difference | Rosuvastatin 8.2% greater LDL-C reduction vs. atorvastatin across doses (p<0.001). Atorvastatin 10 mg 9% greater LDL-C reduction vs. simvastatin 10 mg; 17% greater vs. pravastatin 10 mg |
| Conditions | Multicenter, parallel-group, open-label trial; adults with hypercholesterolemia (LDL-C ≥160 and <250 mg/dL, triglycerides <400 mg/dL); 6-week treatment duration |
Why This Matters
For procurement decisions where precise LDL-C target attainment is required, atorvastatin's intermediate potency provides a balanced option between the high potency of rosuvastatin and the lower potency of simvastatin/pravastatin, enabling cost-effective dose titration.
- [1] McKenney JM, Jones PH, Adamczyk MA, Cain VA, Bryzinski BS, Blasetto JW. Comparison of the efficacy of rosuvastatin versus atorvastatin, simvastatin, and pravastatin in achieving lipid goals: results from the STELLAR trial. Curr Med Res Opin. 2003;19(8):689-98. View Source
- [2] Jones PH, Hunninghake DB, Ferdinand KC, Stein EA, Gold A, Caplan RJ, Blasetto JW. Effects of rosuvastatin versus atorvastatin, simvastatin, and pravastatin on non-high-density lipoprotein cholesterol, apolipoproteins, and lipid ratios in patients with hypercholesterolemia: additional results from the STELLAR trial. Clin Ther. 2004 Sep;26(9):1388-99. View Source
